N-(3-cyanophenyl)-3-methylbut-2-enamide
Description
N-(3-Cyanophenyl)-3-methylbut-2-enamide is a synthetic acrylamide derivative characterized by a 3-cyanophenyl group attached to a methyl-substituted α,β-unsaturated carbonyl moiety. Its synthesis typically involves coupling reactions between 3-cyanophenylamine and pre-functionalized acryloyl chlorides or via multi-step protocols involving heterocyclic intermediates .
Properties
Molecular Formula |
C12H12N2O |
|---|---|
Molecular Weight |
200.24 g/mol |
IUPAC Name |
N-(3-cyanophenyl)-3-methylbut-2-enamide |
InChI |
InChI=1S/C12H12N2O/c1-9(2)6-12(15)14-11-5-3-4-10(7-11)8-13/h3-7H,1-2H3,(H,14,15) |
InChI Key |
HTGHVFVBLOOHLW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)NC1=CC=CC(=C1)C#N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyanophenyl)-3-methylbut-2-enamide typically involves the reaction of 3-cyanophenylamine with an appropriate acylating agent under controlled conditions. One common method is the acylation of 3-cyanophenylamine with 3-methylbut-2-enoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyanophenyl)-3-methylbut-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The cyanophenyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the cyano group under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
N-(3-cyanophenyl)-3-methylbut-2-enamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3-cyanophenyl)-3-methylbut-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby preventing the enzyme from catalyzing its substrate. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
The position of the cyano group on the phenyl ring significantly influences biological activity. For example:
- Meta-substitution (3-cyanophenyl): In dual-acting HIV-1 RNase H/IN inhibitors, meta-substituted analogs (e.g., compound 82) exhibited higher selectivity for RNase H over integrase (IN) compared to para-substituted counterparts. However, replacing 4-cyanophenyl with 3-cyanophenyl in compound 80 reduced dual inhibition activity (IC50 values: 1.77 µM for RNase H, 1.18 µM for IN) .
- Para-substitution (4-cyanophenyl): Para-substituted benzene analogs generally showed balanced dual inhibition but lower selectivity, as seen in compound 79 .
Other structural variations include:
- N-(3-Cyanobenzyl) derivatives: Substituting the phenyl group with a benzyl moiety (e.g., (S)-2-amino-N-(3-cyanobenzyl)-N-ethyl-3-methylbutyramide) alters pharmacokinetic properties due to increased steric bulk and lipophilicity (molecular formula: C15H21N3O) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
